3-Methyl-4-(2-methylpropyl)piperidine
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Overview
Description
3-Methyl-4-(2-methylpropyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylpropyl)piperidine typically involves multi-component reactions. One common method is the pseudo five-component reaction involving anilines, methyl or ethyl acetoacetate, and aromatic aldehydes under optimized conditions . Another approach involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reduction reactions often use hydrogenation to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is widely applied in carbon–carbon bond formation . The conditions for these reactions are generally mild and functional group tolerant.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted piperidines with different functional groups .
Scientific Research Applications
3-Methyl-4-(2-methylpropyl)piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-methylpropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can regulate signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer progression . These compounds can induce apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-4-(2-methylpropyl)piperidine include:
- 3-Methylpiperidine
- β-Methylpiperidine
- β-Pipecoline
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can lead to unique chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropyl)piperidine |
InChI |
InChI=1S/C10H21N/c1-8(2)6-10-4-5-11-7-9(10)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
WBIHCXGHRRTEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1CC(C)C |
Origin of Product |
United States |
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